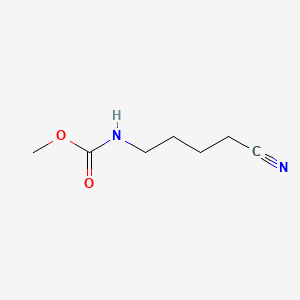

Carbamic acid, N-(4-cyanobutyl)-, methyl ester

Übersicht

Beschreibung

Carbamic acid, N-(4-cyanobutyl)-, methyl ester is a chemical compound with the molecular formula C7H12N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group and a cyanobutyl side chain, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(4-cyanobutyl)-, methyl ester typically involves the reaction of methyl chloroformate with 4-cyanobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Methyl chloroformate+4-cyanobutylamine→Carbamic acid, N-(4-cyanobutyl)-, methyl ester+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, N-(4-cyanobutyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The carbamate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticides and Acaricides

N-(4-cyanobutyl)-methyl carbamate is recognized for its efficacy as an insecticide and acaricide. Research indicates that compounds derived from carbamic acids exhibit strong insecticidal properties against harmful pests. For instance, the synthesis of 2,2-dimethyl-4-cyanobutyraldoxime-N-methyl carbamate has been explored for its potential in pest control, demonstrating effective results against various insect species .

Mechanism of Action

The mode of action for these carbamates typically involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission in insects. By blocking AChE activity, these compounds lead to an accumulation of acetylcholine in synaptic clefts, resulting in paralysis and death of the target pests .

Pharmaceutical Applications

Potential Therapeutic Uses

Research into carbamic acid derivatives has also identified potential therapeutic applications. For example, compounds similar to N-(4-cyanobutyl)-methyl ester are being investigated for their ability to act as antitumor agents. Studies have shown that certain carbamate structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways .

Case Study: Anticancer Activity

A study demonstrated that a related carbamate exhibited significant cytotoxic effects on human cancer cell lines. The compound's structure allowed it to interact with cellular targets effectively, leading to increased interest in its development as a therapeutic agent .

While the applications of N-(4-cyanobutyl)-methyl ester are promising, it is crucial to consider its environmental impact and safety profile. Studies have indicated that while these compounds can be effective in pest control, they may pose risks to non-target organisms and ecosystems if not used judiciously . Regulatory assessments often evaluate the toxicity levels and environmental persistence of such chemicals to ensure safe usage.

Wirkmechanismus

The mechanism of action of Carbamic acid, N-(4-cyanobutyl)-, methyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The cyanobutyl side chain may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Carbamic acid, N-(4-cyanobutyl)-, ethyl ester

- Carbamic acid, N-(4-cyanobutyl)-, propyl ester

- Carbamic acid, N-(4-cyanobutyl)-, butyl ester

Uniqueness

Carbamic acid, N-(4-cyanobutyl)-, methyl ester is unique due to its specific combination of a carbamate group and a cyanobutyl side chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Biologische Aktivität

Carbamic acid, N-(4-cyanobutyl)-, methyl ester (CAS Number: 11040931) is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity, including metabolic pathways, toxicity profiles, and pharmacological effects.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 183.20 g/mol

- Structure : This compound features a carbamate functional group with a cyanobutyl side chain, which may influence its biological interactions.

Pharmacological Effects

-

Antiproliferative Activity :

- Some carbamate derivatives exhibit significant antiproliferative effects against various human tumor cell lines. For instance, compounds structurally related to N-(4-cyanobutyl)-methyl ester have shown promise in inhibiting cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

-

Neuroprotective Effects :

- Preliminary research suggests that certain carbamates may possess neuroprotective properties. The presence of a cyanobutyl group could enhance interactions with neuroreceptors or modulate oxidative stress pathways, although specific studies on N-(4-cyanobutyl)-methyl ester are needed for conclusive evidence .

-

Enzyme Interaction :

- Carbamate compounds typically interact with various enzymes, potentially influencing metabolic pathways. The enzyme inhibition profile of N-(4-cyanobutyl)-methyl ester remains to be fully characterized but may include interactions with acetylcholinesterase or other hydrolases involved in neurotransmission .

In Vivo Studies

- A study evaluated the effects of related carbamates on reproductive health in male rats. The findings indicated significant histopathological changes in testes at higher doses (≥780 mg/kg), including reduced sperm counts and degeneration of seminiferous tubules . While direct evidence for N-(4-cyanobutyl)-methyl ester is lacking, these results highlight potential risks associated with high exposure levels.

Metabolite Identification

Eigenschaften

IUPAC Name |

methyl N-(4-cyanobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-11-7(10)9-6-4-2-3-5-8/h2-4,6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWUSLSXMSPPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888767 | |

| Record name | Carbamic acid, N-(4-cyanobutyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96232-90-5 | |

| Record name | Methyl N-(4-cyanobutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96232-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-cyanobutyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096232905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(4-cyanobutyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, N-(4-cyanobutyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.